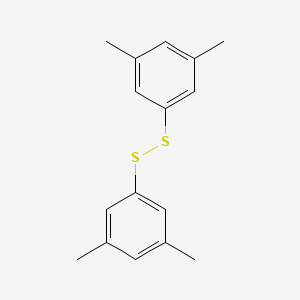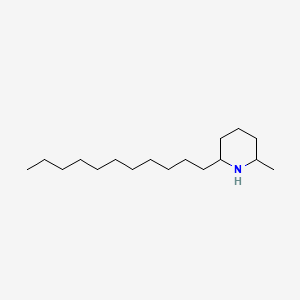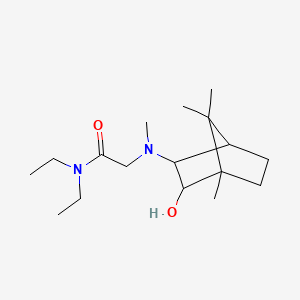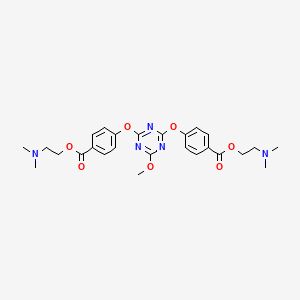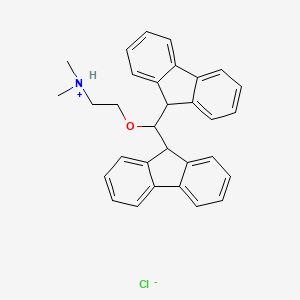
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride is a chemical compound known for its unique structure and properties. It is often used in organic synthesis and research due to its ability to act as a protecting group in peptide synthesis. The compound’s structure includes a fluorenylmethoxy group, which provides stability and reactivity in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride typically involves the reaction of 9-fluorenylmethanol with N,N-dimethylethylamine in the presence of hydrochloric acid. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylmethoxy group to fluorenylmethanol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorenylmethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions include fluorenone derivatives, fluorenylmethanol, and various substituted fluorenyl compounds. These products are valuable intermediates in organic synthesis and pharmaceutical research .
Aplicaciones Científicas De Investigación
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride involves its ability to act as a protecting group. The fluorenylmethoxy group stabilizes reactive intermediates, preventing unwanted side reactions during peptide synthesis. This stabilization is achieved through the formation of stable intermediates that can be selectively removed under specific conditions, allowing for precise control over the synthesis process .
Comparación Con Compuestos Similares
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): A widely used protecting group in peptide synthesis, known for its stability and ease of removal.
tert-Butyloxycarbonyl (Boc) group: Another protecting group used in peptide synthesis, offering different reactivity and removal conditions compared to the fluorenylmethoxy group.
2,7-Dihydroxy-9-fluorenone: A compound with similar structural features but different reactivity and applications.
Uniqueness
2-(Di-(9-fluorenyl)methoxy)-N,N-dimethylethylamine hydrochloride stands out due to its specific reactivity and stability as a protecting group. Its ability to form stable intermediates and its compatibility with various reaction conditions make it a valuable tool in organic synthesis and research .
Propiedades
Número CAS |
63918-11-6 |
|---|---|
Fórmula molecular |
C31H30ClNO |
Peso molecular |
468.0 g/mol |
Nombre IUPAC |
2-[bis(9H-fluoren-9-yl)methoxy]ethyl-dimethylazanium;chloride |
InChI |
InChI=1S/C31H29NO.ClH/c1-32(2)19-20-33-31(29-25-15-7-3-11-21(25)22-12-4-8-16-26(22)29)30-27-17-9-5-13-23(27)24-14-6-10-18-28(24)30;/h3-18,29-31H,19-20H2,1-2H3;1H |
Clave InChI |
VRRFWYJFMGDZAJ-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCOC(C1C2=CC=CC=C2C3=CC=CC=C13)C4C5=CC=CC=C5C6=CC=CC=C46.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


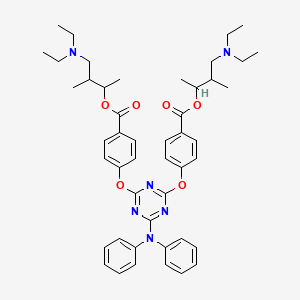
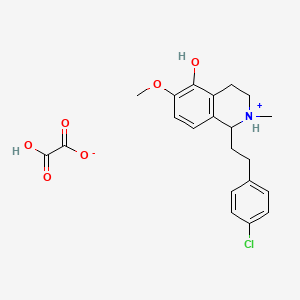
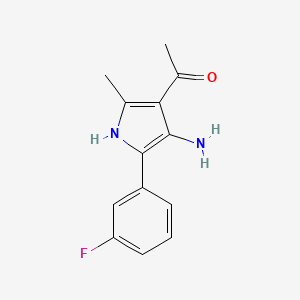
![9-[(4-chlorophenyl)methyl]-N,N-dimethylfluoren-9-amine](/img/structure/B13774033.png)
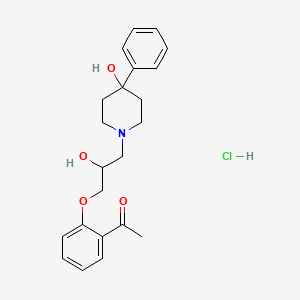
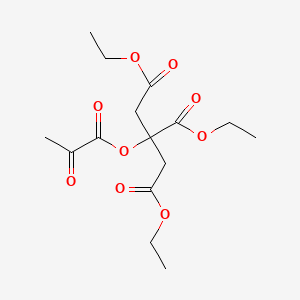
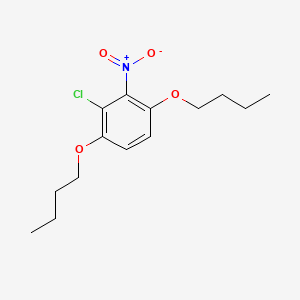
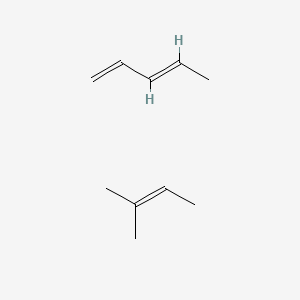
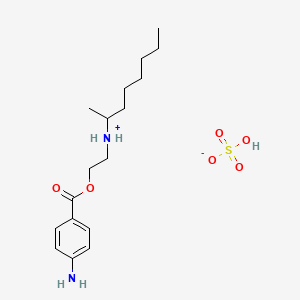
![Sulfuric acid--8-methyl-8-azabicyclo[3.2.1]octan-3-yl 3-hydroxy-2-phenylpropanoate--water (1/2/2)](/img/structure/B13774076.png)
